molecular formula C17H19N5O B5712270 N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine

N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine

货号 B5712270
分子量: 309.4 g/mol
InChI 键: KIPUAQAGASQCSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine, commonly known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays an important role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been associated with various types of cancer, making it an attractive target for cancer therapy.

作用机制

PD153035 binds to the ATP-binding site of the N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine and downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. PD153035 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

实验室实验的优点和局限性

PD153035 has several advantages as a research tool. It is highly selective for N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine and does not inhibit other tyrosine kinases. This makes it a useful tool for studying the specific role of N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine in cancer biology. However, PD153035 has some limitations as a research tool. It is a small molecule inhibitor that can be difficult to deliver to cells in vivo. Additionally, it has a short half-life and can be rapidly metabolized, making it difficult to maintain therapeutic concentrations in vivo.

未来方向

There are several future directions for research on PD153035. One potential direction is the development of more potent and selective N-(4,6-dimethyl-2-pyrimidinyl)-6-ethoxy-4-methyl-2-quinazolinamine inhibitors. Another direction is the investigation of the use of PD153035 in combination with other cancer therapies, such as radiation or chemotherapy. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of PD153035 in vivo, in order to optimize its therapeutic potential.

合成方法

PD153035 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloro-4-methoxy-5-nitrobenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with 2-ethoxy-5-methyl-4-nitroaniline to form the final product, PD153035.

科学研究应用

PD153035 has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that PD153035 inhibits the growth of various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

属性

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-5-23-13-6-7-15-14(9-13)12(4)20-17(21-15)22-16-18-10(2)8-11(3)19-16/h6-9H,5H2,1-4H3,(H,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPUAQAGASQCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。